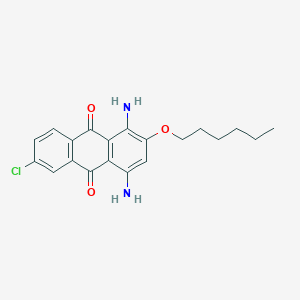
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino, chloro, and hexyloxy substituents on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The chloro and hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other functional materials.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also inhibits key enzymes such as topoisomerases and kinases, which are essential for cell proliferation . The presence of amino and chloro groups enhances its binding affinity to these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and hexyloxy substituents, resulting in different chemical properties.
2,6-Diaminoanthraquinone: Similar structure but with amino groups at different positions, affecting its reactivity and applications.
9,10-Diphenylanthracene: Used in photophysical studies but lacks the amino and chloro functionalities.
Uniqueness
1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and high-performance materials.
Propriétés
Numéro CAS |
88605-43-0 |
|---|---|
Formule moléculaire |
C20H21ClN2O3 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-hexoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-3-4-5-8-26-15-10-14(22)16-17(18(15)23)19(24)12-7-6-11(21)9-13(12)20(16)25/h6-7,9-10H,2-5,8,22-23H2,1H3 |
Clé InChI |
DAFIKKSKHYMPMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
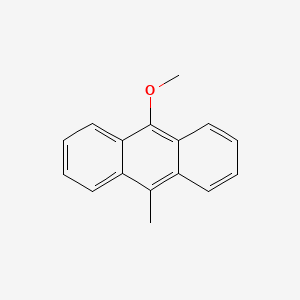
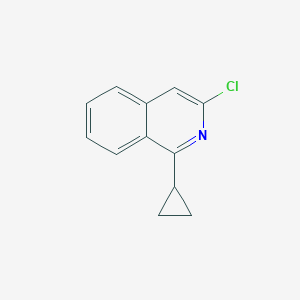

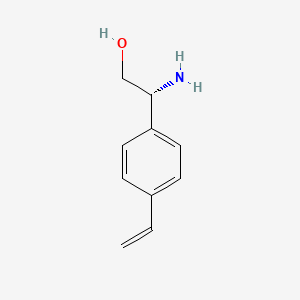

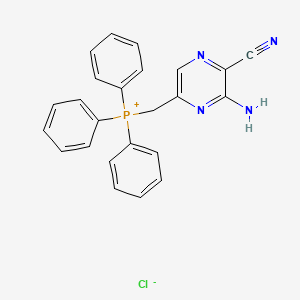
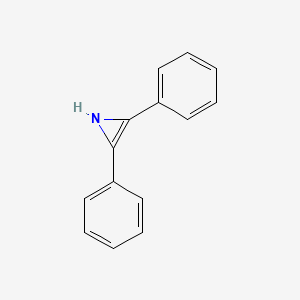

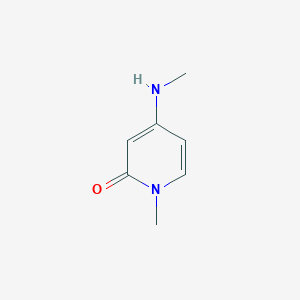

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
